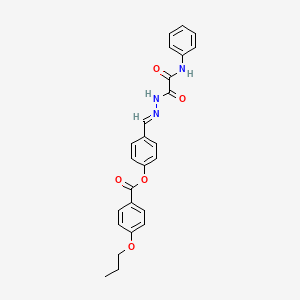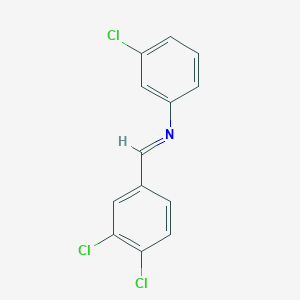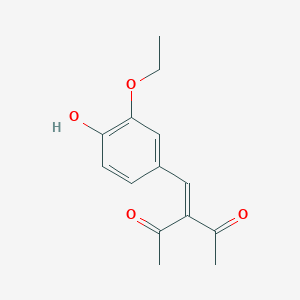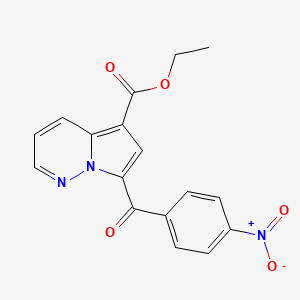
1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.382 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its unique structure, which includes a cyclohexyl group, an ethyl group, and a methylphenyl group attached to a urea moiety.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea typically involves the reaction of cyclohexyl isocyanate with 2-ethyl-6-methylphenylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be applied to its production.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study its interactions with biological molecules, such as proteins and enzymes, to understand its potential biological activity.
Medicine: Although not widely used in clinical settings, it serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea is not well-documented. like other urea derivatives, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea can be compared with other urea derivatives, such as:
1-Cyclohexyl-3-phenylurea: Lacks the ethyl and methyl groups, making it less hydrophobic.
1-Cyclohexyl-3-(2-methylphenyl)urea: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.
1-Cyclohexyl-3-(2-ethylphenyl)urea: Lacks the methyl group, potentially altering its chemical properties.
The presence of both ethyl and methyl groups in this compound makes it unique, potentially enhancing its hydrophobicity and interaction with biological targets.
Properties
CAS No. |
200058-74-8 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-ethyl-6-methylphenyl)-1-methylurea |
InChI |
InChI=1S/C17H26N2O/c1-4-14-10-8-9-13(2)16(14)18-17(20)19(3)15-11-6-5-7-12-15/h8-10,15H,4-7,11-12H2,1-3H3,(H,18,20) |
InChI Key |
XTMBPMXXWSROEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N(C)C2CCCCC2)C |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-](/img/structure/B11951157.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B11951181.png)


![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)
![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)



